H-Arg-4MbetaNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-4MbetaNA involves the coupling of L-arginine with 4-methoxy-2-naphthylamine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Arg-4MbetaNA undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out using cathepsin H in a buffered solution at physiological pH.
Major Products Formed
Scientific Research Applications
H-Arg-4MbetaNA is widely used in scientific research due to its role as a substrate for cathepsin H. Its applications include:
Biochemistry: Used to study the activity of cathepsin H and other proteolytic enzymes through gel electrophoresis.
Medicine: Employed in the development of diagnostic assays for diseases involving protease activity.
Pharmaceutical Research: Utilized in screening for potential inhibitors of cathepsin H, which could lead to the development of new therapeutic agents.
Mechanism of Action
H-Arg-4MbetaNA exerts its effects by serving as a substrate for cathepsin H. The enzyme cleaves the peptide bond between L-arginine and 4-methoxy-2-naphthylamine, releasing the latter as a detectable product . This reaction is used to measure the activity of cathepsin H in various biological samples .
Comparison with Similar Compounds
Similar Compounds
H-Arg-4MbNA: Another substrate for cathepsin H with a similar structure but different substituents on the naphthalene ring.
H-Arg-Arg-4MbetaNA: A tripeptide substrate for cathepsin H that includes an additional arginine residue.
Uniqueness
H-Arg-4MbetaNA is unique due to its specific structure, which allows it to serve as an efficient substrate for cathepsin H. Its methoxy group on the naphthalene ring provides distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHWVDFGKDNOBO-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60285-94-1 |
Source
|
Record name | 60285-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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